molecular formula C9H6BrClO B14540089 2-Bromo-3-(2-chlorophenyl)prop-2-enal CAS No. 62427-23-0

2-Bromo-3-(2-chlorophenyl)prop-2-enal

Cat. No.: B14540089
CAS No.: 62427-23-0
M. Wt: 245.50 g/mol
InChI Key: CYZMLROWXACRAH-UHFFFAOYSA-N
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Description

2-Bromo-3-(2-chlorophenyl)prop-2-enal is an organic compound with the molecular formula C9H6BrClO It is a derivative of prop-2-enal, featuring a bromine atom at the second position and a chlorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(2-chlorophenyl)prop-2-enal typically involves multi-step reactions. One common method starts with the bromination of 3-(2-chlorophenyl)prop-2-enal using bromine in the presence of a solvent like dichloromethane . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to achieve the required product specifications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(2-chlorophenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-Bromo-3-(2-chlorophenyl)prop-2-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(2-chlorophenyl)prop-2-enal involves its interaction with specific molecular targets. For instance, in enzyme-catalyzed reactions, the compound may act as a substrate or inhibitor, binding to the active site and affecting the enzyme’s activity. The presence of the bromine and chlorophenyl groups can influence the compound’s reactivity and binding affinity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(2-chlorophenyl)prop-2-enal is unique due to the presence of both bromine and chlorophenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in diverse research fields make it a valuable compound in organic synthesis and beyond.

Properties

CAS No.

62427-23-0

Molecular Formula

C9H6BrClO

Molecular Weight

245.50 g/mol

IUPAC Name

2-bromo-3-(2-chlorophenyl)prop-2-enal

InChI

InChI=1S/C9H6BrClO/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H

InChI Key

CYZMLROWXACRAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C(C=O)Br)Cl

Origin of Product

United States

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